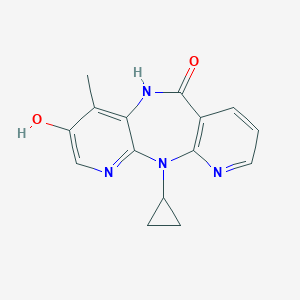
3-Hydroxy-Nevirapin
Übersicht
Beschreibung
3-Hydroxy Nevirapine is a phenolic derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. Nevirapine is known for its role in combined antiretroviral therapy and in preventing mother-to-child transmission of the virus. its metabolites, including 3-Hydroxy Nevirapine, have been studied for their potential toxicological effects .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy Nevirapine has been extensively studied for its role in the metabolism of Nevirapine and its potential toxicological effects. Its applications include:
Wirkmechanismus
Target of Action
3-Hydroxy Nevirapine is a metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 virus infection . The primary target of 3-Hydroxy Nevirapine, like Nevirapine, is the reverse transcriptase enzyme of the HIV-1 virus . This enzyme is crucial for the replication of the virus, as it transcribes viral RNA into DNA .
Mode of Action
3-Hydroxy Nevirapine, similar to Nevirapine, binds directly to the reverse transcriptase enzyme and disrupts its RNA-dependent and DNA-dependent DNA polymerase activities . This disruption of the enzyme’s catalytic site inhibits the replication of the HIV-1 virus .
Biochemical Pathways
The metabolic conversion of Nevirapine into 3-Hydroxy Nevirapine involves the formation of a 2,3-NVP-quinone intermediate . This process is biologically plausible and involves the transient formation of both the quinone and a quinone-imine .
Pharmacokinetics
The pharmacokinetics of 3-Hydroxy Nevirapine is influenced by enzyme induction, enzyme inhibition, and host genetics . The metabolic index of 3-Hydroxy Nevirapine increases from a single dose to steady state, suggesting an induction of CYP2B6 . This finding is consistent with the correlation between the 3-Hydroxy Nevirapine metabolic index and Nevirapine apparent clearance .
Result of Action
The result of the action of 3-Hydroxy Nevirapine is the inhibition of the replication of the HIV-1 virus . The metabolites of nevirapine, including 3-hydroxy nevirapine, can undergo further metabolic oxidation to electrophilic quinoid derivatives, which can react with bionucleophiles and initiate toxic responses .
Action Environment
The action of 3-Hydroxy Nevirapine can be influenced by environmental factors such as the presence of certain enzymes and amino acids . For example, the oxidation of 2-hydroxy-NVP and 3-hydroxy-NVP in the presence of the model amino acids ethyl valinate and N-acetylcysteine was investigated . These observations suggest that the metabolic conversion of phenolic NVP metabolites into quinoid electrophiles is biologically plausible .
Biochemische Analyse
Biochemical Properties
3-Hydroxy Nevirapine interacts with various enzymes and proteins. It undergoes oxidation and subsequent reaction with bionucleophiles . The metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible . This interaction suggests that 3-Hydroxy Nevirapine plays a crucial role in the biochemical reactions associated with Nevirapine metabolism .
Cellular Effects
3-Hydroxy Nevirapine has significant effects on various types of cells and cellular processes. It influences cell function by interacting with various biomolecules and initiating toxic responses
Molecular Mechanism
The molecular mechanism of 3-Hydroxy Nevirapine involves its conversion into a 2,3-NVP-quinone intermediate upon oxidation . This intermediate exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 3-Hydroxy Nevirapine change over time in laboratory settings. The relative concentration of 3-Hydroxy Nevirapine increases when going from a single dose to steady-state administration . This suggests that 3-Hydroxy Nevirapine may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Hydroxy Nevirapine vary with different dosages in animal models
Metabolic Pathways
3-Hydroxy Nevirapine is involved in the metabolic pathways of Nevirapine metabolism . It interacts with enzymes like cytochrome P450, leading to the formation of a 2,3-NVP-quinone intermediate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Nevirapine typically involves the hydroxylation of Nevirapine. This can be achieved through various oxidative processes. One common method involves the use of Frémy’s salt (potassium nitrosodisulfonate) in an aqueous medium, which selectively oxidizes Nevirapine to yield 3-Hydroxy Nevirapine .
Industrial Production Methods: Industrial production of 3-Hydroxy Nevirapine may involve large-scale oxidative processes using similar reagents and conditions as in laboratory synthesis. The process must be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy Nevirapine undergoes several types of chemical reactions, including:
Substitution: The hydroxyl group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Frémy’s salt is commonly used for oxidation reactions.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Quinoid Derivatives: These are major products formed during the oxidation of 3-Hydroxy Nevirapine.
Substituted Phenols: Depending on the electrophile used, various substituted phenols can be formed.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy Nevirapine: Another phenolic metabolite of Nevirapine, which also undergoes oxidative activation to form quinoid derivatives.
12-Hydroxy Nevirapine: A metabolite found in higher proportions in women, contributing to the sex-dependent toxicity profile of Nevirapine.
Uniqueness of 3-Hydroxy Nevirapine: 3-Hydroxy Nevirapine is unique in its selective conversion to 2,3-NVP-quinone, a specific quinoid derivative. This selective oxidation pathway distinguishes it from other hydroxylated metabolites of Nevirapine .
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-hydroxy-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANIONWINZEYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450599 | |
| Record name | 3-Hydroxy Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174532-82-2 | |
| Record name | 3-Hydroxynevirapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174532-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy nevirapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174532822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY NEVIRAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE9FEC7EE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)




